5-chloro-1-(9H-fluoren-2-yl)pentan-1-one
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Overview
Description
Preparation Methods
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, potentially forming more oxidized derivatives.
Reduction: Reduction reactions may convert the ketone group to an alcohol.
Substitution: The chlorine atom in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Oxidized derivatives of the original compound.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Mechanism of Action
Comparison with Similar Compounds
- 1-(9H-fluoren-2-yl)pentan-1-one
- 5-chloro-1-(7-(5-chloropentanoyl)-9H-fluoren-2-yl)pentan-1-one
Comparison: 5-chloro-1-(9H-fluoren-2-yl)pentan-1-one is unique due to the presence of both a fluorenyl group and a chlorinated pentanone moiety, which may confer distinct chemical and biological properties compared to its analogs .
Properties
Molecular Formula |
C18H17ClO |
---|---|
Molecular Weight |
284.8 g/mol |
IUPAC Name |
5-chloro-1-(9H-fluoren-2-yl)pentan-1-one |
InChI |
InChI=1S/C18H17ClO/c19-10-4-3-7-18(20)14-8-9-17-15(12-14)11-13-5-1-2-6-16(13)17/h1-2,5-6,8-9,12H,3-4,7,10-11H2 |
InChI Key |
SASPVLIQSCIJNQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2C3=C1C=C(C=C3)C(=O)CCCCCl |
Origin of Product |
United States |
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